3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid
Description
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid (molecular formula: C₂₀H₁₆O₃S) is a α,β-unsaturated carboxylic acid derivative featuring a benzyloxy-substituted phenyl ring and a thiophene moiety. Key properties include:
Properties
Molecular Formula |
C20H16O3S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(Z)-3-(3-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C20H16O3S/c21-20(22)18(19-10-5-11-24-19)13-16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)/b18-13+ |
InChI Key |
UFJARPROIBLYDR-QGOAFFKASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C3=CC=CS3)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C3=CC=CS3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxyphenyl intermediate.
Coupling with Thiophene: The benzyloxyphenyl intermediate is then coupled with thiophene-2-carboxaldehyde using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Formation of the Propenoic Acid Moiety: The final step involves the reaction of the coupled product with malonic acid in the presence of a catalyst such as piperidine to form the propenoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the propenoic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and thiophene rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its conjugated system.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl and thiophene moieties can interact with hydrophobic pockets in proteins, while the propenoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Benzyloxy vs. Alkoxy Substituents
Thiophene vs. Phenyl Rings
Hydrogen Bonding and Crystal Packing
- The carboxylic acid group facilitates hydrogen bonding, but substituents like benzyloxy may disrupt intermolecular H-bond networks compared to smaller groups (e.g., methoxyethoxy in ), affecting crystallization .
Biological Activity
3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid (CAS No. 852851-88-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound exhibits various biological activities through several mechanisms:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.
- Antiviral Properties : It has been evaluated for its antiviral potential against different viruses, demonstrating moderate efficacy in certain assays .
- Metabolic Pathways : Research indicates that it undergoes intramolecular migration of the carboxyl group during metabolism, which may influence its biological effects .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity : The compound has shown cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
- Cholinesterase Inhibition : In vitro studies suggest that it may inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study : A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a therapeutic agent in infectious diseases .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Antiviral Activity : In vitro assays against HIV and other viruses showed that the compound could inhibit viral replication at specific concentrations, suggesting its potential as an antiviral drug candidate .
- Cancer Cell Line Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell lines .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-[3-(Benzyloxy)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid, and how can reaction conditions be optimized?
- Methodology : The compound’s α,β-unsaturated carboxylic acid backbone suggests synthesis via Knoevenagel condensation or Michael addition. For example, coupling 3-(benzyloxy)benzaldehyde with thiophene-2-acetic acid under basic conditions (e.g., piperidine catalysis) can yield the target compound. Solvent selection (e.g., ethanol or DMF) and temperature (80–100°C) influence yield and stereoselectivity. Purification via column chromatography (ethyl acetate/hexane gradients) is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR (1H/13C) to confirm the α,β-unsaturated system (δ 6.5–7.5 ppm for vinyl protons) and benzyloxy group (δ 5.0–5.2 ppm).
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for pharmacological studies).
- FT-IR to verify carboxylic acid (-COOH, ~1700 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) functionalities .
Q. What are the key reactivity patterns of the α,β-unsaturated carboxylic acid moiety in this compound?
- Methodology : The conjugated system undergoes:
- Michael addition with nucleophiles (e.g., thiols or amines) at the β-position, useful for derivatization.
- Photochemical dimerization under UV light, requiring inert storage conditions.
- Decarboxylation at elevated temperatures (>150°C), necessitating controlled heating during reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during derivatization reactions involving the thiophene ring?
- Methodology : Thiophene’s electron-rich nature favors electrophilic substitution at the 5-position. However, steric hindrance from the benzyloxy group may shift reactivity. Use DFT calculations (e.g., Gaussian09) to map electron density and predict regioselectivity. Validate with isotopic labeling (e.g., deuterated substrates) and LC-MS/MS fragmentation .
Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking studies (AutoDock Vina) to predict binding affinity with targets like COX-2 or PPARγ, leveraging the compound’s aromatic and carboxylic acid motifs.
- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models to correlate substituent effects (e.g., benzyloxy vs. methoxy) with activity .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodology :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 14 days. Monitor degradation via HPLC and identify byproducts using HRMS.
- Thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C typical for similar α,β-unsaturated acids) .
Q. What strategies can elucidate structure-activity relationships (SAR) for its anti-inflammatory or antimicrobial properties?
- Methodology :
- Synthesize analogs (e.g., replacing thiophene with furan or varying benzyloxy substituents).
- Test in vitro against COX-2 (ELISA) or bacterial strains (MIC assays).
- Correlate electronic properties (Hammett σ values) with bioactivity using multivariate regression .
Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
